molecular formula C13H10BrN3 B3224897 1-Benzyl-5-bromo-1H-benzo[d][1,2,3]triazole CAS No. 1242069-38-0

1-Benzyl-5-bromo-1H-benzo[d][1,2,3]triazole

Cat. No.: B3224897
CAS No.: 1242069-38-0
M. Wt: 288.14 g/mol
InChI Key: FXNBMLKKSZQBFT-UHFFFAOYSA-N
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Description

1-Benzyl-5-bromo-1H-benzo[d][1,2,3]triazole is a heterocyclic compound with the molecular formula C13H10BrN3. This compound is part of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of a bromine atom and a benzyl group in its structure makes it a unique and valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-bromo-1H-benzo[d][1,2,3]triazole can be synthesized through several methods. One common approach involves the bromination of 1-benzyl-1H-benzo[d][1,2,3]triazole using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the production rate and yield of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-bromo-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

    Substituted Triazoles: Products with various functional groups replacing the bromine atom.

    Oxidized or Reduced Derivatives: Compounds with altered oxidation states or reduced bromine content.

Mechanism of Action

The mechanism of action of 1-benzyl-5-bromo-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets and pathways. The bromine atom and triazole ring can form strong interactions with enzymes and receptors, potentially inhibiting their activity. This compound can also participate in redox reactions, altering the cellular redox state and affecting various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-5-bromo-1H-benzo[d][1,2,3]triazole is unique due to the presence of both a bromine atom and a benzyl group, which enhance its reactivity and versatility in various chemical reactions. This combination makes it a valuable compound for research and industrial applications, offering a balance of stability and reactivity that is not found in its analogs .

Properties

IUPAC Name

1-benzyl-5-bromobenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3/c14-11-6-7-13-12(8-11)15-16-17(13)9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNBMLKKSZQBFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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